molecular formula C11H13Cl3N4O B241368 2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide

2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide

Katalognummer B241368
Molekulargewicht: 323.6 g/mol
InChI-Schlüssel: JXZPFTLBOOQSNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in a wide range of cellular processes, including inflammation, immunity, and cell survival.

Wirkmechanismus

TPCA-1 is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. The NF-κB pathway is activated by various stimuli, such as cytokines, growth factors, and pathogens, and plays a crucial role in the development and progression of various diseases. TPCA-1 inhibits the activation of the NF-κB pathway by targeting the upstream kinase IKKβ, which is responsible for the activation of the NF-κB pathway. By inhibiting the activation of the NF-κB pathway, TPCA-1 effectively suppresses the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the reduction of inflammation and cell proliferation.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have various biochemical and physiological effects in different cell types and animal models. TPCA-1 inhibits the activation of the NF-κB pathway, leading to the suppression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. This results in the reduction of inflammation and cell proliferation. TPCA-1 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cells. In addition, TPCA-1 has been shown to reduce the severity of various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. TPCA-1 is also a potent inhibitor of the NF-κB pathway, which makes it an ideal tool for studying the role of the NF-κB pathway in various diseases. However, TPCA-1 also has some limitations. It is a non-specific inhibitor of the NF-κB pathway and can inhibit other kinases that are not related to the NF-κB pathway. This can lead to off-target effects and affect the interpretation of the results. Therefore, it is essential to use appropriate controls and validate the results using other techniques.

Zukünftige Richtungen

There are several future directions for the research on TPCA-1. One potential direction is to develop more specific inhibitors of the NF-κB pathway that can target specific kinases involved in the activation of the pathway. This would reduce the off-target effects and improve the specificity of the inhibitors. Another future direction is to study the role of TPCA-1 in other diseases, such as metabolic disorders and neurodegenerative diseases. TPCA-1 has also been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment. Therefore, another future direction is to study the combination therapy of TPCA-1 with other chemotherapeutic agents and evaluate its efficacy in cancer treatment.

Synthesemethoden

The synthesis of TPCA-1 involves the reaction of 2,6-dichloropyrimidine-4-carboxylic acid with piperidine and then with 2,2,2-trichloro-N-(pyridin-2-yl)acetamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the final product. The purity of the product is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Wissenschaftliche Forschungsanwendungen

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that TPCA-1 effectively inhibits the activation of the NF-κB pathway, which is known to play a crucial role in the development and progression of these diseases. TPCA-1 has been shown to inhibit the growth of various cancer cells, including pancreatic cancer, breast cancer, and lung cancer, by inducing apoptosis and inhibiting cell proliferation. In addition, TPCA-1 has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Molekularformel

C11H13Cl3N4O

Molekulargewicht

323.6 g/mol

IUPAC-Name

2,2,2-trichloro-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide

InChI

InChI=1S/C11H13Cl3N4O/c12-11(13,14)10(19)17-8-6-9(16-7-15-8)18-4-2-1-3-5-18/h6-7H,1-5H2,(H,15,16,17,19)

InChI-Schlüssel

JXZPFTLBOOQSNS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=NC=N2)NC(=O)C(Cl)(Cl)Cl

Kanonische SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.